molecular formula C24H18BrN3O3S2 B11530476 N-(4-acetylphenyl)-2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

N-(4-acetylphenyl)-2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No.: B11530476
M. Wt: 540.5 g/mol
InChI Key: HSXUCNLFZWKFLE-UHFFFAOYSA-N
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Description

“N-(4-acetylphenyl)-2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide” is a complex organic compound that features a benzothiazole core, a brominated phenol, and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-acetylphenyl)-2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Benzothiazole Core: Starting with a 2-aminothiophenol derivative, cyclization with a suitable aldehyde or ketone can form the benzothiazole ring.

    Schiff Base Formation: The condensation of the brominated phenol with an aldehyde or ketone forms the Schiff base.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenol and thiazole moieties.

    Reduction: Reduction reactions could target the Schiff base or the acetamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions could occur, especially at the brominated phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are common.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, such compounds are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications might include the development of new drugs, particularly those targeting cancer, infectious diseases, or neurological disorders.

Industry

In industry, the compound could be used in the development of new polymers, dyes, or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it acts on a receptor, it might mimic or block the natural ligand.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-2-[(6-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide
  • N-(4-acetylphenyl)-2-[(6-{[(E)-(5-fluoro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Uniqueness

The uniqueness of “N-(4-acetylphenyl)-2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide” lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C24H18BrN3O3S2

Molecular Weight

540.5 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[[6-[(5-bromo-2-hydroxyphenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H18BrN3O3S2/c1-14(29)15-2-5-18(6-3-15)27-23(31)13-32-24-28-20-8-7-19(11-22(20)33-24)26-12-16-10-17(25)4-9-21(16)30/h2-12,30H,13H2,1H3,(H,27,31)

InChI Key

HSXUCNLFZWKFLE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=CC(=C4)Br)O

Origin of Product

United States

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